N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives.
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves multiple steps. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone derivatives, which are then further reacted with various reagents to form the desired quinazoline derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of dihydroquinazoline derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique compared to other quinazoline derivatives due to its specific structural features and biological activities. Similar compounds include:
Quinoline derivatives: These compounds also have a fused ring structure and exhibit diverse biological activities.
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties, these compounds share some structural similarities with quinazoline derivatives.
Indole derivatives: These compounds are widely studied for their pharmacological activities and have a similar aromatic ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-7-5-6-15(13-16)22-20(25)14-9-10-17-18(12-14)23-19-8-3-2-4-11-24(19)21(17)26/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,22,25) |
InChI Key |
GSLHAACCOKWXEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
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